3-(1H-Indol-4-YL)propanoic acid

Übersicht

Beschreibung

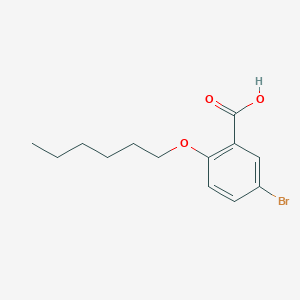

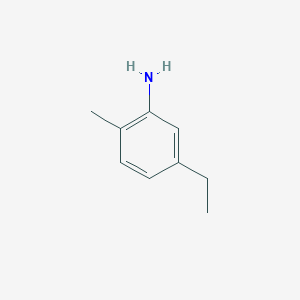

3-(1H-Indol-4-YL)propanoic acid, also known as 1H-Indole-3-propanoic acid or Indole-3-propionic acid (IPA), is a compound with the molecular formula C11H11NO2 and a molecular weight of 189.2105 . It is a deamination product of Tryptophan that protects the hippocampus from ischemic damage and oxidative stress .

Molecular Structure Analysis

The molecular structure of 3-(1H-Indol-4-YL)propanoic acid can be represented by the IUPAC Standard InChI: InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14) .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

A study by Radhakrishnan et al. (2020) demonstrated that Schiff bases derived from 3-(1H-Indol-4-YL)propanoic acid, synthesized from Tryptophan and various aldehydes, exhibit significant antimicrobial activity. This activity was tested against a range of bacterial and fungal species, highlighting the compound's potential in antimicrobial drug development (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Synthesis and Chemical Properties

Kutubi and Kitamura (2011) reported on the regioselective synthesis of 3,3-bis(indolyl)propanoic acid derivatives through iron(III)-catalyzed hydroarylation. This method demonstrates high yields and regioselectivity, underscoring the versatility of 3-(1H-Indol-4-YL)propanoic acid derivatives in chemical synthesis and potential pharmaceutical applications (Kutubi & Kitamura, 2011).

Enzyme Inhibition

Nazir et al. (2018) explored the synthesis of novel indole-based hybrid oxadiazole scaffolds with potent urease inhibitory activity. The scaffolds derived from 4-(1H-indol-3-yl)butanoic acid showed promising results as urease inhibitors, indicating potential therapeutic applications (Nazir et al., 2018).

cPLA2α Inhibition for Inflammatory Responses

Tomoo et al. (2014) designed and synthesized 3-(1-Aryl-1H-indol-5-yl)propanoic acids as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory response. These compounds displayed potent inhibitory activity, suggesting their potential in treating inflammatory diseases (Tomoo et al., 2014).

Corrosion Inhibition

Vikneshvaran and Velmathi (2017) investigated Schiff bases derived from L-Tryptophan (including 3-(1H-Indol-4-YL)propanoic acid derivatives) for their role in preventing stainless steel corrosion in acidic environments. Their studies demonstrate the potential of these compounds in corrosion inhibition, which could be valuable in industrial applications (Vikneshvaran & Velmathi, 2017).

Safety And Hazards

3-(1H-Indol-4-YL)propanoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

3-(1H-indol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-11(14)5-4-8-2-1-3-10-9(8)6-7-12-10/h1-3,6-7,12H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTDGXAHLYAHBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30495889 | |

| Record name | 3-(1H-Indol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Indol-4-YL)propanoic acid | |

CAS RN |

65690-95-1 | |

| Record name | 3-(1H-Indol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)

![(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B1337600.png)

![3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337612.png)